molecular formula C22H17ClN2O3 B5782105 5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol

5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol

Cat. No.: B5782105
M. Wt: 392.8 g/mol
InChI Key: UQUJMLNDHSSVMG-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol is a complex organic compound that features a combination of phenol, pyrazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone.

    Ether Formation: The phenol group is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the ether linkage.

    Final Coupling: The phenoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and pyrazoles.

Scientific Research Applications

5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol and pyrazole groups can form hydrogen bonds and π-π interactions with proteins, affecting their function. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylmethoxyphenol: Lacks the pyrazole ring, making it less versatile in biological applications.

    Phenoxyphenol: Does not contain the chlorophenyl group, reducing its potential for specific interactions.

    Pyrazolylphenol: Missing the chlorophenyl and phenoxy groups, limiting its structural diversity.

Uniqueness

5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-16-8-6-15(7-9-16)14-27-18-10-11-19(20(26)12-18)22-21(13-24-25-22)28-17-4-2-1-3-5-17/h1-13,26H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUJMLNDHSSVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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